5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid
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Overview
Description
5-[(2-Chlorophenyl)formohydrazido]-2-ethyl-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a formohydrazido moiety, and an oxopentanoic acid backbone, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)formohydrazido]-2-ethyl-5-oxopentanoic acid typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall yield and purity of the compound depend on the reaction conditions, such as temperature, solvent, and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and distillation, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)formohydrazido]-2-ethyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-[(2-Chlorophenyl)formohydrazido]-2-ethyl-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as developing new drugs and studying drug interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)formohydrazido]-2-ethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)furan-2-carbohydrazide: This compound shares a similar chlorophenyl group but has a different core structure.
Indole Derivatives: These compounds have diverse biological activities and can be compared based on their pharmacological properties.
Uniqueness
5-[(2-Chlorophenyl)formohydrazido]-2-ethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17ClN2O4 |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
5-[2-(2-chlorobenzoyl)hydrazinyl]-2-ethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H17ClN2O4/c1-2-9(14(20)21)7-8-12(18)16-17-13(19)10-5-3-4-6-11(10)15/h3-6,9H,2,7-8H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
NPKKAJXPCRLXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NNC(=O)C1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
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